Phenylglyoxylonitrile oxime diethylphosphinothioate
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Overview
Description
Phenylglyoxylonitrile oxime diethylphosphinothioate is an organophosphorus compound known for its applications in various fields, including agriculture and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a nitrile group, an oxime group, and a diethylphosphinothioate moiety. It is commonly used as an insecticide and acaricide due to its effectiveness in controlling pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylglyoxylonitrile oxime diethylphosphinothioate typically involves the reaction of phenylglyoxylonitrile with hydroxylamine to form the oxime. This intermediate is then reacted with diethylphosphinothioic chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phenylglyoxylonitrile oxime diethylphosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The diethylphosphinothioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and phosphine oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phenylglyoxylonitrile oxime diethylphosphinothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential use as an antidote for organophosphate poisoning.
Industry: Employed as an insecticide and acaricide in agricultural practices.
Mechanism of Action
The primary mechanism of action of phenylglyoxylonitrile oxime diethylphosphinothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of pests. This mechanism is similar to other organophosphorus compounds used as insecticides .
Comparison with Similar Compounds
Phenylglyoxylonitrile oxime diethylphosphinothioate can be compared with other organophosphorus compounds such as:
Pralidoxime: Used as an antidote for organophosphate poisoning but has a different structure and mechanism of action.
Obidoxime: Another antidote with a broader spectrum of activity.
HI-6: Known for its effectiveness against a wide range of nerve agents.
Methoxime: Similar in structure but used primarily in medicinal chemistry
This compound is unique due to its specific combination of functional groups, which confer its distinct chemical properties and applications.
Properties
CAS No. |
32791-93-8 |
---|---|
Molecular Formula |
C12H15N2OPS |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
(E)-N-diethylphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C12H15N2OPS/c1-3-16(17,4-2)15-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12- |
InChI Key |
MQZNNPPGQVAAKB-OWBHPGMISA-N |
Isomeric SMILES |
CCP(=S)(CC)O/N=C(/C#N)\C1=CC=CC=C1 |
Canonical SMILES |
CCP(=S)(CC)ON=C(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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